molecular formula C9H12O4 B15273426 Ethyl 2,6-dioxocyclohexane-1-carboxylate

Ethyl 2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B15273426
M. Wt: 184.19 g/mol
InChI Key: ODTIRFKASKDBMG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 6 positions and an ethyl ester group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Diols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may have biological activity.

Comparison with Similar Compounds

Ethyl 2,6-dioxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but with keto groups at different positions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclohexane-1,3-dione: Lacks the ester group but has similar reactivity due to the presence of keto groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3

InChI Key

ODTIRFKASKDBMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCCC1=O

Origin of Product

United States

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